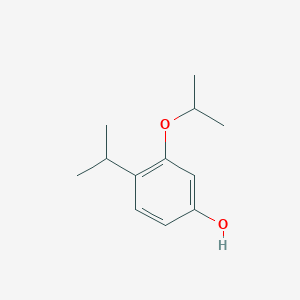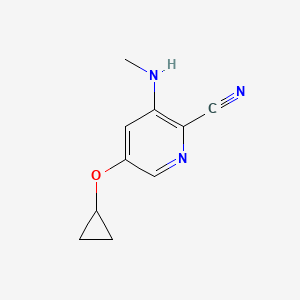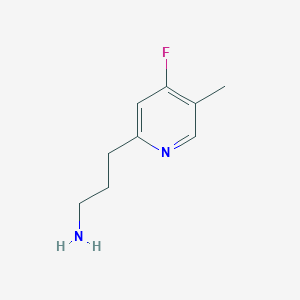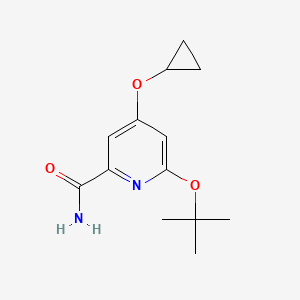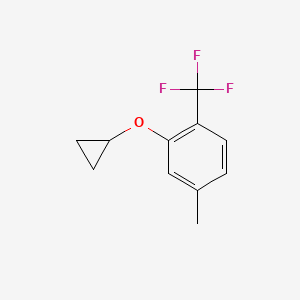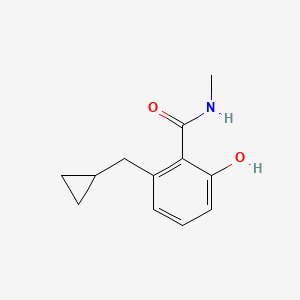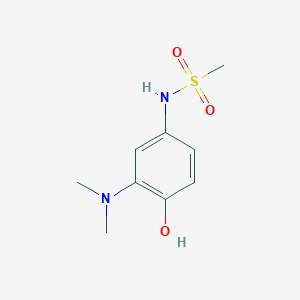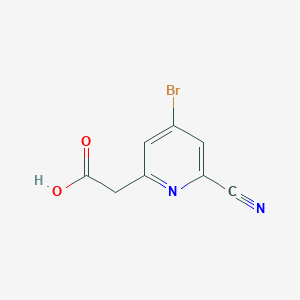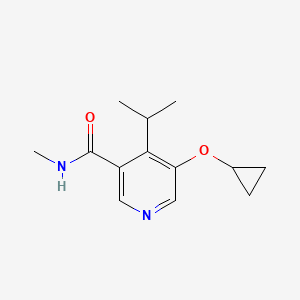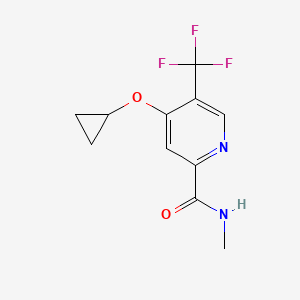
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide core structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized by reacting 4-cyclopropoxy-5-(trifluoromethyl)pyridine with methylamine under controlled conditions.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
科学的研究の応用
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-N-methyl-4-(trifluoromethyl)picolinamide: Similar structure but with a different position of the trifluoromethyl group.
4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)picolinamide: Another positional isomer with distinct chemical properties.
Uniqueness
4-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 5-position enhances its electron-withdrawing effects, influencing its reactivity and interactions with biological targets .
特性
分子式 |
C11H11F3N2O2 |
|---|---|
分子量 |
260.21 g/mol |
IUPAC名 |
4-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)8-4-9(18-6-2-3-6)7(5-16-8)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,17) |
InChIキー |
ZWZYMQUNTMRXRL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






